Cas no 1436045-17-8 (5-{(6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amino}pentanenitrile)

5-{(6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amino}pentanenitrile structure
1436045-17-8 structure
Product name:5-{(6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amino}pentanenitrile
CAS No:1436045-17-8
MF:C15H19N3
Molecular Weight:241.331463098526
CID:5455744
PubChem ID:71988490

5-{(6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amino}pentanenitrile 化学的及び物理的性質

名前と識別子

    • Z1289822305
    • 1436045-17-8
    • 5-{[(6-METHYLPYRIDIN-2-YL)METHYL](PROP-2-YN-1-YL)AMINO}PENTANENITRILE
    • EN300-26622395
    • CHEMBL4936468
    • AKOS016948138
    • 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile
    • 5-[[(6-Methyl-2-pyridinyl)methyl]-2-propyn-1-ylamino]pentanenitrile
    • 5-{(6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amino}pentanenitrile
    • インチ: 1S/C15H19N3/c1-3-11-18(12-6-4-5-10-16)13-15-9-7-8-14(2)17-15/h1,7-9H,4-6,11-13H2,2H3
    • InChIKey: DFPZPSQAWWCREL-UHFFFAOYSA-N
    • SMILES: C(#N)CCCCN(CC1=NC(C)=CC=C1)CC#C

計算された属性

  • 精确分子量: 241.157897619g/mol
  • 同位素质量: 241.157897619g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 7
  • 複雑さ: 319
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 39.9Ų

じっけんとくせい

  • 密度みつど: 1.041±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 393.5±42.0 °C(Predicted)
  • 酸度系数(pKa): 5.84±0.50(Predicted)

5-{(6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amino}pentanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26622395-0.25g
5-{[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amino}pentanenitrile
1436045-17-8 90%
0.25g
$708.0 2023-09-12
Enamine
EN300-26622395-0.1g
5-{[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amino}pentanenitrile
1436045-17-8 90%
0.1g
$678.0 2023-09-12
Enamine
EN300-26622395-0.5g
5-{[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amino}pentanenitrile
1436045-17-8 90%
0.5g
$739.0 2023-09-12
Enamine
EN300-26622395-0.05g
5-{[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amino}pentanenitrile
1436045-17-8 90%
0.05g
$647.0 2023-09-12
Enamine
EN300-26622395-2.5g
5-{[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amino}pentanenitrile
1436045-17-8 90%
2.5g
$1509.0 2023-09-12
Enamine
EN300-26622395-10g
5-{[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amino}pentanenitrile
1436045-17-8 90%
10g
$3315.0 2023-09-12
Enamine
EN300-26622395-1g
5-{[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amino}pentanenitrile
1436045-17-8 90%
1g
$770.0 2023-09-12
Enamine
EN300-26622395-5g
5-{[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amino}pentanenitrile
1436045-17-8 90%
5g
$2235.0 2023-09-12

5-{(6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amino}pentanenitrile 関連文献

5-{(6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amino}pentanenitrileに関する追加情報

Comprehensive Overview of 5-{(6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amino}pentanenitrile (CAS No. 1436045-17-8)

The compound 5-{(6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amino}pentanenitrile (CAS No. 1436045-17-8) is a specialized organic molecule that has garnered significant interest in pharmaceutical and biochemical research. Its unique structure, featuring a pyridine ring and a propynyl group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly intrigued by its potential applications in drug discovery, especially in targeting enzyme inhibition and receptor modulation.

In recent years, the demand for nitrile-containing compounds like 5-{(6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amino}pentanenitrile has surged due to their versatility in medicinal chemistry. The compound’s 6-methylpyridin-2-yl moiety is a common pharmacophore found in many FDA-approved drugs, which underscores its relevance in modern therapeutics. Additionally, the prop-2-yn-1-yl group introduces alkyne functionality, enabling click chemistry applications—a hot topic in bioconjugation and drug delivery systems.

From a synthetic perspective, CAS No. 1436045-17-8 exemplifies the growing trend toward structure-activity relationship (SAR) optimization. Its design allows for fine-tuning of physicochemical properties, such as solubility and bioavailability, which are critical for lead compound development. This aligns with the current focus on precision medicine and personalized therapeutics, where molecular specificity is paramount.

The compound’s pentanenitrile backbone also contributes to its stability and reactivity profile, making it a candidate for high-throughput screening (HTS) assays. As the pharmaceutical industry increasingly adopts AI-driven drug design, molecules like 5-{(6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amino}pentanenitrile are being explored for their compatibility with machine learning models predicting drug-likeness and toxicity.

Another area of interest is the compound’s potential role in neuropharmacology. The pyridine scaffold is known to interact with central nervous system (CNS) targets, and researchers are investigating whether this molecule could be repurposed for neurodegenerative disease research. This ties into broader discussions about blood-brain barrier permeability and CNS drug development, which are frequently searched topics in academic and industrial circles.

Environmental and green chemistry considerations are also relevant when discussing CAS No. 1436045-17-8. The push for sustainable synthesis methods has led to innovations in catalytic processes that could be applied to this compound’s production. Questions about biodegradability and eco-friendly solvents often arise in forums and search queries, reflecting the industry’s shift toward greener practices.

In summary, 5-{(6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amino}pentanenitrile represents a convergence of cutting-edge research trends: from drug discovery and bioconjugation to AI-aided molecular design and green chemistry. Its multifaceted applications ensure it remains a compound of high interest, as evidenced by its frequent mention in patent literature and scientific databases. Future studies will likely explore its utility in emerging fields like proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, further solidifying its place in modern chemistry.

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